molecular formula C13H9Cl2NO B1591119 2-Amino-2',5'-dichlorobenzophenone CAS No. 21723-84-2

2-Amino-2',5'-dichlorobenzophenone

Cat. No.: B1591119
CAS No.: 21723-84-2
M. Wt: 266.12 g/mol
InChI Key: UGWXFZGEDFKLSI-UHFFFAOYSA-N
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Description

2-Amino-2’,5’-dichlorobenzophenone is an analytical reference standard categorized as a precursor in the synthesis of benzodiazepines . It is used to produce lorazepam, a drug of the benzodiazepine group, used especially to treat anxiety .


Molecular Structure Analysis

The molecular formula of 2-Amino-2’,5’-dichlorobenzophenone is C13H9Cl2NO, and it has a molecular weight of 266.12 . The compound contains an amino group (-NH2) and two chlorine atoms attached to a benzophenone backbone .


Chemical Reactions Analysis

2-Amino-2’,5’-dichlorobenzophenone is involved in the synthesis of various benzodiazepines . For instance, lorazepam can be made using this compound, which is first reacted with hydroxylamine .


Physical and Chemical Properties Analysis

2-Amino-2’,5’-dichlorobenzophenone is a crystalline solid . It has a melting point of 87-89 °C . It is soluble in methanol .

Scientific Research Applications

Kinetic Reactions

2-Amino-2',5'-dichlorobenzophenone undergoes various chemical reactions under certain conditions. For instance, a study by Nudelman and Waisbaum (1997) investigated its reaction with HCl in MeOH–H2O, resulting in products like 2-(N-methylamino-5-chlorobenzophenone) and 2- amino-3,5-dichlorobenzophenone. The study provided insights into the rates of these reactions and the influence of methyl groups on the process (Nudelman & Waisbaum, 1997).

Spectrofluorimetric Analysis

In quality control applications, this compound has been used in spectrofluorimetric analysis. Szekelhidi, Lapat, and Hornyák (1989) developed a method for determining this compound as an impurity in chlordiazepoxide hydrochloride, using its oxidation to 2-chloro-9-acridanone followed by spectrofluorimetric measurement (Szekelhidi, Lapat, & Hornyák, 1989).

Synthesis of Derivatives

Derivatives of this compound have been synthesized and evaluated for various applications. Singh, Devi, and Prasad (2015) prepared novel derivatives and studied their physicochemical parameters, highlighting their potential CNS activity and skeletal muscle relaxant properties (Singh, Devi, & Prasad, 2015).

High-Performance Liquid Chromatography

Rodriguez, Jiménez, and Alonso (1992) developed a high-performance liquid chromatographic method with electrochemical detection for the determination of this compound and related compounds. This method was applied to the analysis of these compounds in biological fluids (Rodriguez, Jiménez, & Alonso, 1992).

Environmental Analysis

Ahmed Al and Galil (2012) utilized this compound in methods for determining trace concentrations of iron(III) in environmental samples. This highlighted its application in environmental monitoring and analysis (Ahmed Al & Galil, 2012).

Nonlinear Optical Properties

Studies by Mohamed et al. (2007) and John et al. (2016) have explored the growth of single crystals of this compound and its nonlinear optical properties. These studies contribute to the understanding of its potential in optical applications (Mohamed et al., 2007); (John et al., 2016).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Properties

IUPAC Name

(2-aminophenyl)-(2,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c14-8-5-6-11(15)10(7-8)13(17)9-3-1-2-4-12(9)16/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWXFZGEDFKLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561176
Record name (2-Aminophenyl)(2,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21723-84-2
Record name (2-Aminophenyl)(2,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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